molecular formula C11H11Br B12531796 1-Bromo-4-(1-cyclopropylideneethyl)benzene CAS No. 671782-20-0

1-Bromo-4-(1-cyclopropylideneethyl)benzene

Cat. No.: B12531796
CAS No.: 671782-20-0
M. Wt: 223.11 g/mol
InChI Key: DTVNLJKFIIRHSZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-cyclopropylideneethyl)benzene is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a cyclopropylideneethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-cyclopropylideneethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Non-polar solvents like dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3) or ferric bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-cyclopropylideneethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopropylideneethylbenzene.

Scientific Research Applications

1-Bromo-4-(1-cyclopropylideneethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-cyclopropylideneethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The cyclopropylideneethyl group can influence the reactivity and stability of the compound, affecting its interaction with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler analog with only a bromine substituent.

    1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.

    1-Bromo-4-chlorobenzene: Contains both bromine and chlorine substituents.

Uniqueness

1-Bromo-4-(1-cyclopropylideneethyl)benzene is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

671782-20-0

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-4-(1-cyclopropylideneethyl)benzene

InChI

InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3

InChI Key

DTVNLJKFIIRHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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